

6-Methoxykaempferol 3-O-rutinoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxykaempferol 3-O-rutinoside

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol 3-O-rutinoside is a naturally occurring flavonol glycoside that has garnered significant interest in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of this compound. It details its physicochemical properties, natural sources, and established protocols for its isolation and characterization. Furthermore, this document elucidates the compound's biological activities, including its antioxidant, anti-inflammatory, and antimicrobial effects, and explores the underlying molecular mechanisms and signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are known for their broad spectrum of biological activities, and the structural modifications of the basic flavonoid skeleton, such as glycosylation and methoxylation, can significantly influence their bioavailability and therapeutic potential. This document focuses specifically on **6-Methoxykaempferol 3-O-**

rutinoside, providing a detailed account of its scientific journey from initial identification to its current status as a molecule of interest for pharmaceutical research.

Physicochemical Properties

The fundamental chemical and physical characteristics of **6-Methoxykaempferol 3-O-rutinoside** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₂ O ₁₆	[1]
Molecular Weight	624.54 g/mol	[2]
CAS Number	403861-33-6	[2][3]
Appearance	Yellow powder	[1]
Purity (typical)	>98% (HPLC)	[2]
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one	[2]
InChI Key	FPVLVSUOCXHCMR-FPHOCJSOSA-N	[2]

Discovery and Natural Occurrence

The history of **6-Methoxykaempferol 3-O-rutinoside** is intertwined with the phytochemical analysis of various medicinal plants. While a singular "discovery" event is not prominently documented, its identification has been the result of ongoing research into the chemical constituents of plant species with traditional medicinal uses.

One of the most notable natural sources of this compound is *Tetrastigma hemsleyanum*, a plant used in traditional Chinese medicine.[4] Phytochemical investigations of this plant have repeatedly identified **6-Methoxykaempferol 3-O-rutinoside** as a key component.[5][6] Another significant source is *Pilocarpus pennatifolius*, a plant native to South America.[7][8] The presence of this flavonoid in these and other plant species underscores its distribution in the plant kingdom and hints at its potential ecological and pharmacological roles.

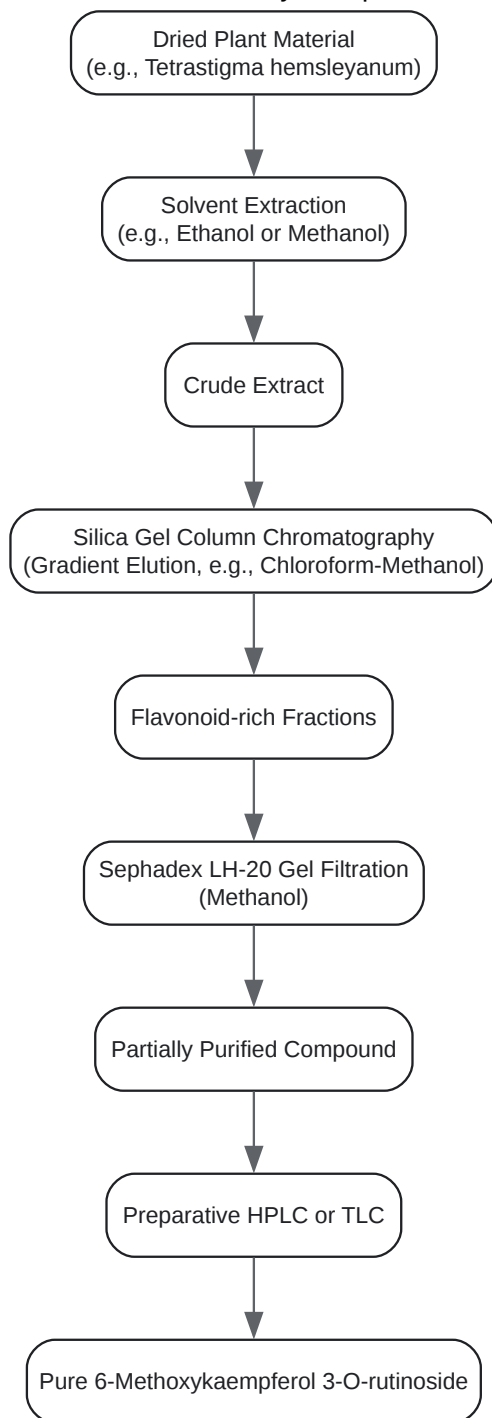
Experimental Protocols

The isolation and structural elucidation of **6-Methoxykaempferol 3-O-rutinoside** rely on a combination of chromatographic and spectroscopic techniques.

Isolation Protocol

A general workflow for the isolation of **6-Methoxykaempferol 3-O-rutinoside** from plant material is outlined below. This process typically involves extraction followed by a series of chromatographic purification steps.

Isolation Workflow for 6-Methoxykaempferol 3-O-rutinoside



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A typical workflow for isolating the target compound.

Methodology Details:

- **Extraction:** The dried and powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature.[9]
- **Fractionation:** The crude extract is then subjected to silica gel column chromatography. A gradient elution system, often a mixture of chloroform and methanol, is used to separate the compounds based on polarity.[4]
- **Purification:** The flavonoid-rich fractions are further purified using size-exclusion chromatography, such as Sephadex LH-20, with methanol as the eluent.[10] Final purification to obtain the compound at high purity is often achieved through preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).[4]

Structure Elucidation

The definitive identification of **6-Methoxykaempferol 3-O-rutinoside** is accomplished through modern spectroscopic techniques.

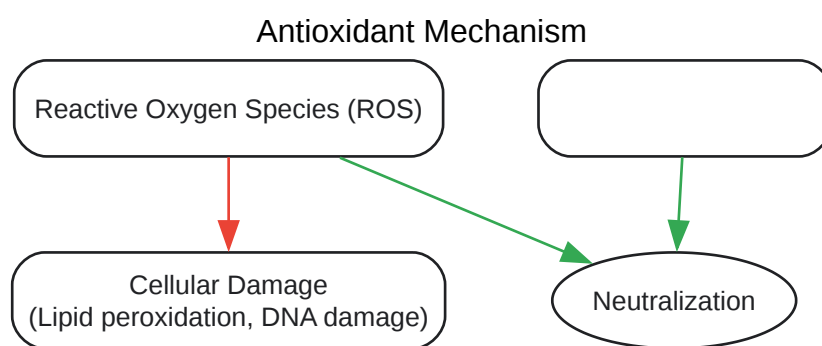
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both ^1H and ^{13}C NMR are crucial for determining the structure. Key signals in the ^1H NMR spectrum include those for the aromatic protons of the kaempferol backbone, the methoxy group, and the anomeric protons of the glucose and rhamnose units of the rutinoside moiety. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of the entire molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.[11] Tandem MS (MS/MS) experiments help in confirming the structure by analyzing the fragmentation pattern, which typically shows the loss of the rutinoside sugar moiety.

Biological Activities and Mechanisms of Action

6-Methoxykaempferol 3-O-rutinoside exhibits a range of biological activities, making it a compound of significant interest for drug discovery and development.

Antioxidant Activity

Like many flavonoids, **6-Methoxykaempferol 3-O-rutinoside** possesses antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[4]



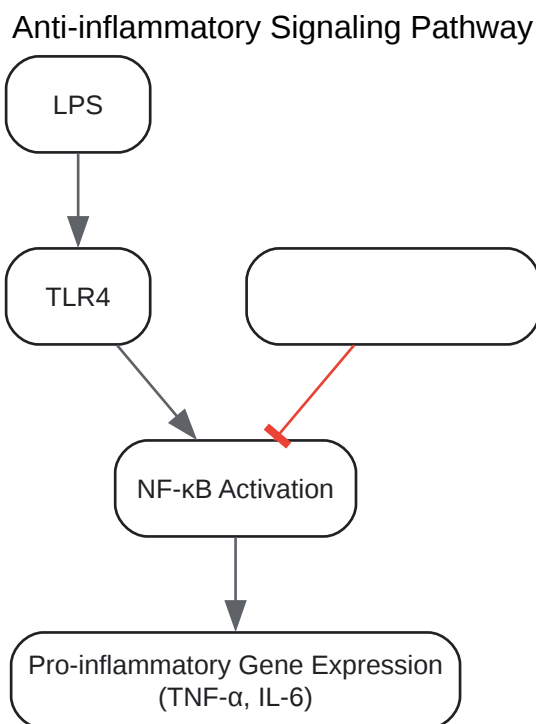
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Mechanism of the compound's antioxidant action.

Anti-inflammatory Activity

The anti-inflammatory effects of **6-Methoxykaempferol 3-O-rutinoside** are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[12] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

One of the prominent pathways affected is the Toll-like receptor 4 (TLR4)/NF- κ B pathway.[13] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a signaling cascade that culminates in the activation of the transcription factor NF- κ B, which then promotes the expression of inflammatory genes. **6-Methoxykaempferol 3-O-rutinoside** can interfere with this pathway, leading to a reduction in the inflammatory response.[4] More recent studies have also implicated the AMPK/SIRT1 pathway in its anti-inflammatory effects in cardiomyocytes.[14]



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Inhibition of the TLR4/NF-κB signaling pathway.

Antimicrobial Activity

Studies have indicated that **6-Methoxykaempferol 3-O-rutinoside** possesses antimicrobial properties against a range of pathogens, although the exact mechanisms are still under investigation.

Other Potential Activities

Preliminary research suggests that this compound may also have anticancer and neuroprotective effects, though further studies are required to validate these findings and elucidate the underlying mechanisms.

Synthesis

The chemical synthesis of **6-Methoxykaempferol 3-O-rutinoside** is considered challenging. The main difficulties lie in the regioselective glycosylation of the kaempferol backbone and the need for multiple protection and deprotection steps. As a result, the compound is primarily obtained through isolation from natural sources.

Conclusion

6-Methoxykaempferol 3-O-rutinoside is a flavonoid glycoside with a compelling profile of biological activities. Its discovery and history are a testament to the value of exploring the chemistry of medicinal plants. The detailed protocols for its isolation and characterization, coupled with a growing understanding of its mechanisms of action, position this compound as a promising candidate for further investigation in the fields of pharmacology and drug development. The structured data and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this intriguing natural product.

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- To cite this document: BenchChem. [6-Methoxykaempferol 3-O-rutinoside: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600579#discovery-and-history-of-6-methoxykaempferol-3-o-rutinoside]

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